1-(2-([1-(Ethoxycarbonyl)-3-phenylpropyl]amino)propanoyl)proline but-2-enedioate
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Overview
Description
Enalapril maleate is a widely used medication in the treatment of hypertension, heart failure, and diabetic kidney disease. It belongs to the class of angiotensin-converting enzyme (ACE) inhibitors, which work by relaxing blood vessels and reducing blood pressure. Enalapril maleate is the maleate salt form of enalapril, an ethyl ester prodrug that is converted into its active form, enalaprilat, in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enalapril maleate is synthesized through a multi-step process. The key steps involve the reaction of L-proline with ethyl 4-phenylbutyrate to form the intermediate, which is then coupled with N-[(S)-1-carboxy-3-phenylpropyl]-L-alanyl chloride. The final product, enalapril, is then reacted with maleic acid to form enalapril maleate .
Industrial Production Methods: Industrial production of enalapril maleate involves the use of large-scale reactors and stringent quality control measures to ensure the purity and stability of the final product. The process typically includes the following steps:
- Mixing enalapril with a carrier and an alkaline sodium compound.
- Drying the wet mass.
- Further processing the dried mass into tablets .
Chemical Reactions Analysis
Types of Reactions: Enalapril maleate undergoes various chemical reactions, including hydrolysis, oxidation, and charge transfer reactions. Hydrolysis converts enalapril into its active form, enalaprilat. Oxidation reactions can lead to the degradation of the compound under certain conditions .
Common Reagents and Conditions:
Hydrolysis: Enalapril is hydrolyzed in the liver by carboxylesterases to form enalaprilat.
Oxidation: Exposure to high humidity, temperature, and pH changes can lead to oxidation and degradation of enalapril maleate
Major Products Formed:
Enalaprilat: The active form of enalapril, formed through hydrolysis.
Degradation Products: Various oxidation products formed under adverse conditions
Scientific Research Applications
Enalapril maleate has a wide range of applications in scientific research:
Mechanism of Action
Enalapril maleate exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, enalapril maleate reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The active metabolite, enalaprilat, is primarily responsible for these effects .
Comparison with Similar Compounds
Lisinopril: Another ACE inhibitor used to treat hypertension and heart failure.
Ramipril: Similar to enalapril, ramipril is a prodrug that is converted to its active form, ramiprilat.
Uniqueness of Enalapril Maleate: Enalapril maleate is unique due to its favorable pharmacokinetic profile, including a relatively long half-life and good oral bioavailability. Its prodrug nature allows for a gradual conversion to the active form, providing sustained therapeutic effects .
Properties
Molecular Formula |
C24H32N2O9 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
OYFJQPXVCSSHAI-WLHGVMLRSA-N |
Isomeric SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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